
(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include the role or potential uses of the compound in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure. The yield and purity of the product are also important aspects of synthesis analysis.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound. This includes the arrangement of atoms, the lengths and angles of bonds, and the presence of any stereochemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reagents and conditions of the reaction, the mechanism, and the products formed. Techniques such as IR spectroscopy and NMR spectroscopy can be used to monitor the reaction and identify the products.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and specific rotation. The compound’s reactivity, stability, and acidity or basicity may also be studied.Scientific Research Applications
Hydrogen-Deuterium Exchange Studies : A study by Kheifets et al. (2004) investigated the H-D exchange in fluorinated pyrimidinones, highlighting the role of fluorine atoms in influencing C-H acidity. Although not directly studying (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, this research provides insights into the behavior of similar fluorinated compounds in base-catalyzed conditions (Kheifets, Gindin, & Moskvin, 2004).
Condensation Reactions with Glycerol : Research by Deutsch et al. (2007) explored the acid-catalyzed condensation of glycerol with various aldehydes, leading to [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. While not directly involving (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol, it demonstrates the potential of such fluorinated methanols in synthesizing novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Electrochemical Fluorination : A study by Takashi et al. (2005) on the electrochemical fluorination of various ester derivatives, including those of oxolane-2-yl-methanol, provides a context for understanding the electrochemical behavior of fluorinated methanols such as (5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol (Takashi, Tamura, & Sekiya, 2005).
Domino Reactions in Organic Synthesis : Zhao et al. (2020) developed a catalyst-free domino reaction using N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, which is structurally related to the subject compound. This research demonstrates the utility of such fluorinated compounds in organic synthesis (Zhao, Wang, Liu, Geng, & Wang, 2020).
Study of Boric Acid Ester Intermediates : Research by Huang et al. (2021) on boric acid ester intermediates provides insights into the behavior of fluorine-containing methanols in complex organic reactions and their structural analyses (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).
Investigation of Fluorinated Alcohols in Rearrangements : A study by Krow et al. (2004) on the stereoselective synthesis of fluorinated alcohols, including their rearrangements, highlights the potential applications of fluorinated methanols in creating novel chemical structures (Krow, Lin, Moore, Thomas, DeBrosse, Ross, & Ramjit, 2004).
Room-Temperature Fluorination Studies : Research by Stavber and Zupan (1983) on room-temperature fluorination of various compounds, including the formation of fluorinated derivatives, provides context for understanding the reactivity of similar fluorinated methanols (Stavber & Zupan, 1983).
Safety And Hazards
This involves identifying any risks associated with the compound. It includes its toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information.
Future Directions
This could involve suggesting further studies that could be done to learn more about the compound. This could include further synthetic modifications, studying its mechanism of action in more detail, or testing its activity against different biological targets.
I hope this general outline is helpful. For a specific analysis of “(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol”, you would need to conduct or refer to original research in scientific literature. If you have any more questions or need further clarification, feel free to ask!
properties
IUPAC Name |
[5-(difluoromethoxy)-2-fluoropyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2/c8-6-1-4(3-12)5(2-11-6)13-7(9)10/h1-2,7,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJICZZAFXQEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Difluoromethoxy)-2-fluoropyridin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



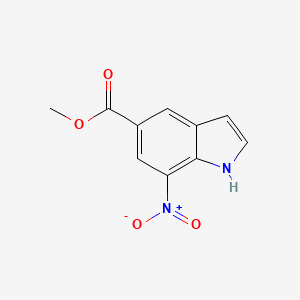


![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1436006.png)
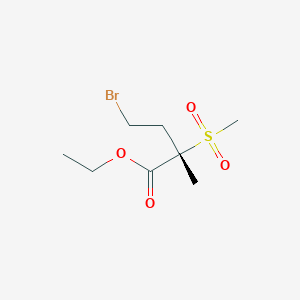
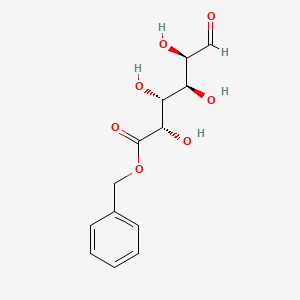
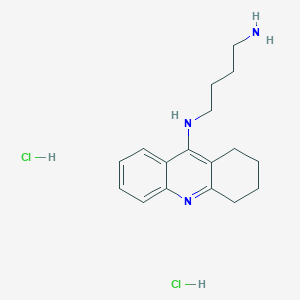
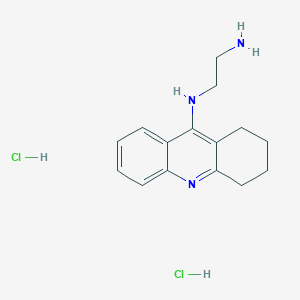
![2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1436014.png)
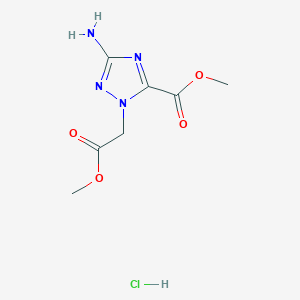
![(6R,7S)-7-(2-(cyanomethylthio)acetamido)-3-(hydroxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1436017.png)
![Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1436018.png)

![({2-[4-(2-Methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)amine](/img/structure/B1436020.png)